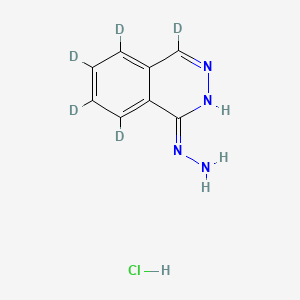
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is a deuterated derivative of phthalazine, a heterocyclic compound. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride typically involves the deuteration of phthalazine followed by the formation of the hydrazine derivative. The deuteration process can be achieved using deuterium gas or deuterated solvents under specific reaction conditions. The subsequent formation of the hydrazine derivative involves the reaction of the deuterated phthalazine with hydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas in high-pressure reactors. The reaction conditions are optimized to ensure maximum deuterium incorporation and yield. The hydrazine derivative is then synthesized using automated reactors to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated phthalazine oxides, while reduction may produce deuterated hydrazine derivatives.
Applications De Recherche Scientifique
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mécanisme D'action
The mechanism of action of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The non-deuterated parent compound.
Deuterated Hydrazine Derivatives: Other compounds with deuterium atoms replacing hydrogen atoms in hydrazine derivatives.
Uniqueness
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable for applications requiring stable isotopic labeling and enhanced stability.
Propriétés
Formule moléculaire |
C8H9ClN4 |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |
Clé InChI |
ZUXNZUWOTSUBMN-GWVWGMRQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C\2C(=C1[2H])C(=NN/C2=N\N)[2H])[2H])[2H].Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=NNC2=NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


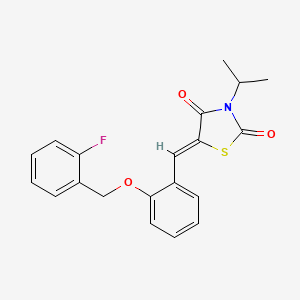
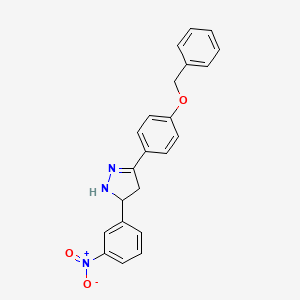
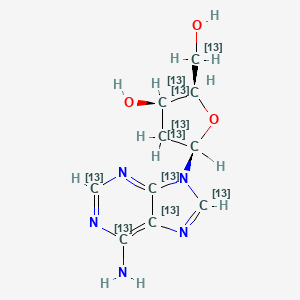
![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
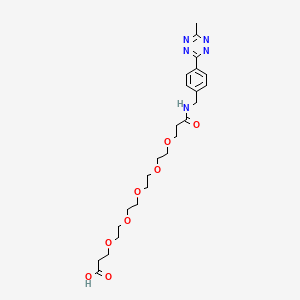
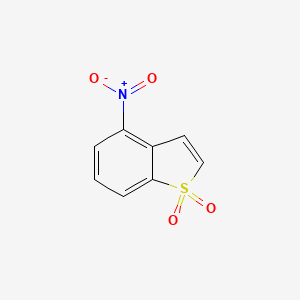
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
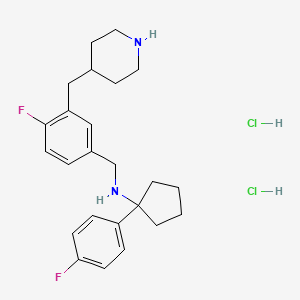
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
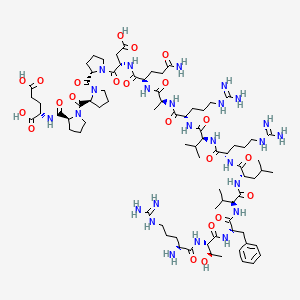
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
